molecular formula C11H12BrNO B13489656 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B13489656
M. Wt: 254.12 g/mol
InChI Key: KELMDBUYPAMTAU-UHFFFAOYSA-N
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Description

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a bromine atom at the 7th position and a methyl group at the 3rd position on the benzazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzazepine precursor, followed by methylation. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and methylating agents like methyl iodide. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the bromine atom with other functional groups .

Scientific Research Applications

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1,3,4,5-tetrahydro-1-methyl-2H-1-benzazepin-2-one
  • 7-bromo-1,2,3,4-tetrahydroquinoline
  • 4-(8-bromo-7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)aniline

Uniqueness

Compared to similar compounds, 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to the specific positioning of the bromine and methyl groups on the benzazepine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

7-bromo-3-methyl-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C11H12BrNO/c1-7-2-3-8-6-9(12)4-5-10(8)11(14)13-7/h4-7H,2-3H2,1H3,(H,13,14)

InChI Key

KELMDBUYPAMTAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=CC(=C2)Br)C(=O)N1

Origin of Product

United States

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